molecular formula C15H14N2O2 B378026 N'-benzoyl-3-methylbenzohydrazide

N'-benzoyl-3-methylbenzohydrazide

Cat. No.: B378026
M. Wt: 254.28g/mol
InChI Key: RIFHXYXVPIYGFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-benzoyl-3-methylbenzohydrazide is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Benzohydrazide derivatives are of significant interest in synthetic chemistry and protein science. Compounds within this class are frequently investigated as key intermediates in organic synthesis and for the development of novel chemical entities. While the specific applications for this compound are still being explored in the scientific literature, structurally similar hydrazide compounds play crucial roles in specialized chemical reactions. Notably, in the field of peptide and protein science, sophisticated protecting group strategies, including those for cysteine, are fundamental for enabling the synthesis of complex disulfide-rich peptides and for the site-specific modification of proteins . The development of such strategies has been critical for producing therapeutic peptides and antibody-drug conjugates (ADCs) . The structural motif of this compound suggests potential utility as a building block in medicinal chemistry research, particularly in the design and synthesis of molecules for various biological studies. Researchers value this family of compounds for their potential to impart specific physicochemical properties to larger molecular architectures.

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28g/mol

IUPAC Name

N'-benzoyl-3-methylbenzohydrazide

InChI

InChI=1S/C15H14N2O2/c1-11-6-5-9-13(10-11)15(19)17-16-14(18)12-7-3-2-4-8-12/h2-10H,1H3,(H,16,18)(H,17,19)

InChI Key

RIFHXYXVPIYGFK-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC=CC=C2

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs.
  • Steric Effects : Bulky substituents like 4-ethylbenzoyl hinder molecular packing, as seen in the lower yield (36%) of N'-(4-ethylbenzoyl)-2-hydroxybenzhydrazide compared to simpler analogs .

Key Findings :

  • Anticancer Activity : N'-(4-Ethylbenzoyl)-2-hydroxybenzhydrazide demonstrates potent activity against HCT-116 cells (IC₅₀: 0.7 μM), attributed to the synergistic effects of the 4-ethylbenzoyl and 2-hydroxy groups .

Crystallographic and Spectroscopic Comparisons

  • Hydrogen Bonding : N'-(2-Hydroxybenzylidene)-3-methylbenzohydrazide exhibits intramolecular O–H···N hydrogen bonds, stabilizing its planar structure . In contrast, this compound lacks such interactions, leading to less rigid packing .
  • NMR Signatures: The ¹H NMR of N'-(4-Ethylbenzoyl)-2-hydroxybenzhydrazide shows distinct peaks for the ethyl group (δ 1.21 ppm, triplet) and phenolic –OH (δ 10.6 ppm), absent in this compound .

Preparation Methods

Reaction Conditions and Solvent Selection

  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction rates by stabilizing ionic intermediates. For example, DMF was employed in the synthesis of 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde, achieving 66% yield under mild heating (40°C).

  • Bases : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are commonly used. In a patent describing N-(3-methoxy-2-methylbenzoyl)-N'-tert-butylhydrazine purification, NaOH facilitated the reaction of tert-butylhydrazine with acyl chlorides.

  • Stoichiometry : A 1:1 molar ratio of 3-methylbenzohydrazide to benzoyl chloride is typical, with excess base (1.5–2 eq) to ensure complete deprotonation and HCl scavenging.

Workup and Isolation

Crude product isolation involves quenching the reaction in ice water, followed by vacuum filtration. The precipitate is washed with cold ethanol or water to remove unreacted starting materials. For instance, in the synthesis of N′-(2-hydroxybenzylidene)-3-methylbenzohydrazide, the product was purified via column chromatography (CH₂Cl₂/AcOEt eluent), though industrial-scale processes may omit chromatography due to cost.

Alternative Routes via In Situ Hydrazide Formation

Hydrazinolysis of Methyl Esters

3-Methylbenzoic acid methyl ester can react with hydrazine hydrate to form 3-methylbenzohydrazide, which is subsequently acylated. This two-step approach avoids handling free hydrazine directly:

  • Hydrazinolysis :

    3-Methylbenzoic acid methyl ester+N2H43-Methylbenzohydrazide+MeOH\text{3-Methylbenzoic acid methyl ester} + \text{N}_2\text{H}_4 \rightarrow \text{3-Methylbenzohydrazide} + \text{MeOH}

    Reaction conditions: Ethanol solvent, reflux (78°C), 6–8 hours.

  • Acylation : As described in Section 1.

One-Pot Synthesis

Combining hydrazinolysis and acylation in a single reactor reduces processing time. A patent for N-(3-methoxy-2-methylbenzoyl)-N'-tert-butylhydrazine demonstrated this approach using toluene as a solvent and simultaneous addition of acyl chloride and NaOH. Adapting this to N'-benzoyl-3-methylbenzohydrazide would require:

  • Solvent : Toluene or dichloromethane.

  • Temperature : 0–5°C during acyl chloride addition to minimize side reactions.

  • Base : Aqueous NaOH added dropwise to maintain pH >10.

Purification Strategies for Enhanced Purity

Acid Hydrolysis of Byproducts

Byproducts such as N-benzoyl-3-methylbenzohydrazide (regioisomer) can be removed via selective hydrolysis. A patent detailed hydrolysis at 100°C under acidic conditions (pH <3, HCl/H₂SO₄), which cleaves undesired isomers into 3-methylbenzoic acid, filtered out before alkalization (pH 8–10) to precipitate the target compound.

Example Protocol :

  • Hydrolysis : Crude product (10 g) in H₂O (200 mL) + HCl (pH 1–2), reflux (100°C, 1 hour).

  • Filtration : Remove 3-methylbenzoic acid (0.8 kg per 11.8 kg crude).

  • Alkalization : Adjust filtrate to pH 10 with NaOH, isolate product via filtration (97.7% yield).

Solvent Recrystallization

While traditional recrystallization (e.g., ethanol/water mixtures) is effective, the patent highlights water as a greener alternative, avoiding organic solvents. For lab-scale purification, ethyl acetate/hexane (1:3) yields crystalline product.

Comparative Analysis of Methods

Method Conditions Yield Purity Advantages Limitations
Direct AcylationDMF, K₂CO₃, 40°C, 6 hours~65%>95%Simple, scalableRequires chromatography for purity
Hydrazinolysis + AcylationEthanol, reflux, 8 hours~70%90–95%Avoids free hydrazineTwo-step process
One-Pot SynthesisToluene, 0°C, NaOH>90%98%Time-efficient, industrial-friendlySensitive to temperature control
Acid HydrolysisH₂O, HCl, 100°C, 1 hour97.7%98%High purity, recovers byproductsRequires corrosive acids

Mechanistic Insights and Side Reactions

Acylation Mechanism

The reaction proceeds through a tetrahedral intermediate (Figure 1):

  • Deprotonation of 3-methylbenzohydrazide by base.

  • Nucleophilic attack on benzoyl chloride’s carbonyl carbon.

  • Elimination of chloride ion, forming the N'-benzoyl product.

Side Reactions :

  • Over-acylation : Excess benzoyl chloride may yield N,N'-dibenzoyl derivatives.

  • Isomerization : Incorrect regiochemistry (N-benzoyl vs. N'-benzoyl) occurs if reaction pH or temperature is suboptimal.

Industrial-Scale Considerations

Cost-Effective Solvent Selection

Water is preferred for hydrolysis steps, as demonstrated in the purification of N-(3-methoxy-2-methylbenzoyl)-N'-tertiary butylhydrazine. This reduces reliance on volatile organic compounds (VOCs) and aligns with green chemistry principles.

Byproduct Recycling

3-Methylbenzoic acid, a hydrolysis byproduct, can be recycled into methyl esters for subsequent hydrazinolysis, minimizing waste .

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